2-Decyltetradecyl-D-xylopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

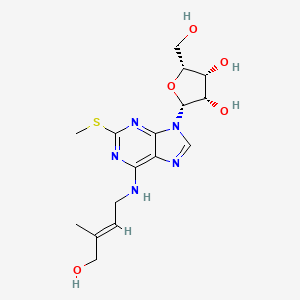

2-Decyltetradecyl-D-xylopyranoside is a nonionic detergent primarily utilized in the fields of biochemistry and molecular biology . It plays a crucial role in the solubilization and stabilization of membrane proteins . Apart from this, lipid nanoparticles for drug delivery and nanostructures for gene delivery have also been fabricated using this versatile compound, thereby enhancing its importance in advanced drug delivery systems .

Molecular Structure Analysis

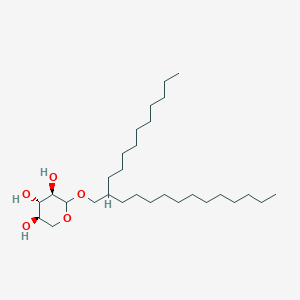

The molecular formula of 2-Decyltetradecyl-D-xylopyranoside is C29H58O5 . Its IUPAC name is (3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol .

Physical And Chemical Properties Analysis

2-Decyltetradecyl-D-xylopyranoside has a molecular weight of 486.77 . It appears as a colourless waxy solid . It is soluble in DCM, DMF, DMSO, EtOAc, and MeOH .

Scientific Research Applications

Synthesis and Chemical Properties

β-Xylopyranosides, including 2-Decyltetradecyl-D-xylopyranoside derivatives, have been extensively studied for their synthesis methods and chemical properties. The β-xylopyranose motif, a fundamental constituent of hemicelluloses, has seen renewed interest for its applications in biomass-derived molecules. Notably, chemical and enzymatic pathways have been developed for the preparation of β-xylopyranosides, considering the nature of the glycosidic linkage and the aglycone moiety. These compounds serve as activators in the biosynthesis of glycosaminoglycans, enzyme inhibitors, and surfactants due to their unique structural properties (Brusa et al., 2015).

Industrial Applications

Xylanases from fungi, which act on xylan, a polymer of β-D-xylopyranosyl units, have significant industrial applications. These enzymes have been employed in various sectors such as animal feed supplementation, food and beverage production, textile manufacturing, cellulose pulp bleaching, and biofuel production. The industrial interest in xylan and its enzymatic breakdown underscores the potential of xylopyranosides in biotechnological advancements (Polizeli et al., 2005).

Surface Activity and Potential Applications

The synthesis and analysis of alkyl β-D-xylopyranoside surfactants, which are derived from d-xylose, indicate their potential for use in pharmaceuticals, detergents, agrochemicals, and personal care products. These compounds exhibit high surface activity and biodegradability, making them attractive for various applications. The study on hydrocarbon and fluorocarbon alkyl β-d-xylopyranosides, in particular, provides insights into their thermal properties, cytotoxicity evaluation, and implications for high-performance applications (Xu et al., 2012).

Novel Compounds and Antioxidant Activity

Research into the structural characterization and antioxidant activity of novel compounds, such as heteropolysaccharides from Ganoderma capense, has revealed promising antioxidant properties. These studies suggest the broader applicability of xylopyranoside derivatives in functional foods and highlight the ongoing exploration of their beneficial properties (Huang et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O5/c1-3-5-7-9-11-13-14-16-18-20-22-25(21-19-17-15-12-10-8-6-4-2)23-33-29-28(32)27(31)26(30)24-34-29/h25-32H,3-24H2,1-2H3/t25?,26-,27+,28-,29?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQWIPYOLDJKPK-UGCDLRGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCC)COC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(CCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Decyltetradecyl-D-xylopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)